

# Xeruborbactam Isoboxil: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Xeruborbactam Isoboxil*

Cat. No.: *B15607370*

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An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Novel Broad-Spectrum  $\beta$ -Lactamase Inhibitor

## Introduction

**Xeruborbactam Isoboxil** is the isobutyryloxymethyl prodrug of xeruborbactam (formerly QPX7728), a potent, ultra-broad-spectrum bicyclic boronate  $\beta$ -lactamase inhibitor.[1][2] Developed to combat the growing threat of antibiotic resistance, xeruborbactam exhibits a wide spectrum of activity against both serine and metallo- $\beta$ -lactamases, the enzymes responsible for inactivating a broad range of  $\beta$ -lactam antibiotics.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Xeruborbactam Isoboxil**, intended for researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

**Xeruborbactam Isoboxil** is chemically designated as (isobutyryloxy)methyl (1aR,7bS)-5-fluoro-2-hydroxy-1,1a,2,7b-tetrahydrobenzo[e]cyclopropa[c][4][5]oxaborinine-4-carboxylate.[4] As a prodrug, it is designed for enhanced oral bioavailability, being rapidly converted to its active form, xeruborbactam, in the body.[6]

## Chemical Structure

The core structure of xeruborbactam features a bicyclic boronate ring system, which is critical for its inhibitory activity against a wide array of  $\beta$ -lactamases.[1]

Table 1: Chemical Identifiers of **Xeruborbactam Isoboxil**

Identifier	Value
IUPAC Name	(isobutyryloxy)methyl (1aR,7bS)-5-fluoro-2-hydroxy-1,1a,2,7b-tetrahydrobenzo[e]cyclopropa[c][4][5]oxaborinine-4-carboxylate[4]
CAS Number	2708983-65-5[4]
Chemical Formula	C <sub>15</sub> H <sub>16</sub> BF <sub>6</sub> O <sub>6</sub> [4]
InChI Key	FCXHIXHOQJYLTG-NXEZZACHSA-N[4]
SMILES	<chem>CC(C)C(=O)OCOC(=O)C1=C(F)C=C2C(=C1)[C@H]3C[C@H]3B(O1)O[5]</chem>

## Physicochemical Properties

A summary of the key physicochemical properties of **Xeruborbactam Isoboxil** and its active form, xeruborbactam, is presented below.

Table 2: Physicochemical Properties of **Xeruborbactam Isoboxil** and Xeruborbactam

Property	Xeruborbactam Isoboxil	Xeruborbactam
Molecular Weight	322.10 g/mol [4]	221.98 g/mol [3]
Exact Mass	322.1024 Da[4]	-
Appearance	-	-
Solubility	Soluble in DMSO[4]	-
Storage	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[4]	-

## Mechanism of Action

Xeruborbactam is a potent inhibitor of a broad range of bacterial  $\beta$ -lactamases, including Ambler class A, C, and D serine  $\beta$ -lactamases, and class B metallo- $\beta$ -lactamases.[2] Its mechanism of action involves the formation of a stable, covalent adduct with the active site of these enzymes, thereby preventing the hydrolysis and inactivation of co-administered  $\beta$ -lactam antibiotics.[3]

## Inhibition of Serine $\beta$ -Lactamases

The boron atom in the cyclic boronate core of xeruborbactam acts as a potent electrophile, mimicking the tetrahedral transition state of  $\beta$ -lactam hydrolysis. It forms a covalent bond with the catalytic serine residue in the active site of serine  $\beta$ -lactamases.

## Inhibition of Metallo- $\beta$ -Lactamases

Unlike many other  $\beta$ -lactamase inhibitors, xeruborbactam is also a potent inhibitor of metallo- $\beta$ -lactamases. The boronic acid moiety interacts with the zinc ions in the active site of these enzymes, leading to their inhibition.

## Penicillin-Binding Protein (PBP) Interaction

In addition to its direct inhibition of  $\beta$ -lactamases, xeruborbactam also exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), essential enzymes in

bacterial cell wall synthesis.[7]

Table 3: In Vitro Activity of Xeruborbactam

Parameter	Organism/Enzyme	Value
MIC50/MIC90	Carbapenem-resistant Enterobacterales	16/32 µg/mL[7]
MIC50/MIC90	Carbapenem-resistant <i>Acinetobacter baumannii</i>	16/64 µg/mL[7]
IC50 (PBP1a/1b)	<i>Escherichia coli</i> and <i>Klebsiella pneumoniae</i>	40 to 70 µM[7]
IC50 (PBP2)	<i>Escherichia coli</i> and <i>Klebsiella pneumoniae</i>	40 to 70 µM[7]
IC50 (PBP3)	<i>Escherichia coli</i> and <i>Klebsiella pneumoniae</i>	40 to 70 µM[7]
IC50 (PBP1a)	<i>Acinetobacter baumannii</i>	1.4 µM[7]
IC50 (PBP2)	<i>Acinetobacter baumannii</i>	23 µM[7]
IC50 (PBP3)	<i>Acinetobacter baumannii</i>	140 µM[7]

## Experimental Protocols

### Synthesis of Xeruborbactam

A scalable synthesis of xeruborbactam (QPX7728) has been reported, featuring two key steps: a nickel-catalyzed boron insertion into a benzofuran substrate followed by an enantioselective cyclopropanation of the resulting cyclic vinylboronate.[1]

- **Step 1: Nickel-Catalyzed Boron Insertion:** A benzofuran derivative undergoes a nickel-catalyzed reaction to insert a boron moiety, forming a cyclic vinylboronate.
- **Step 2: Enantioselective Cyclopropanation:** The cyclic vinylboronate is then subjected to an enantioselective cyclopropanation reaction to yield the final bicyclic boronate core of xeruborbactam.

## Determination of Minimum Inhibitory Concentration (MIC)

The MIC of xeruborbactam and its combinations with  $\beta$ -lactam antibiotics can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

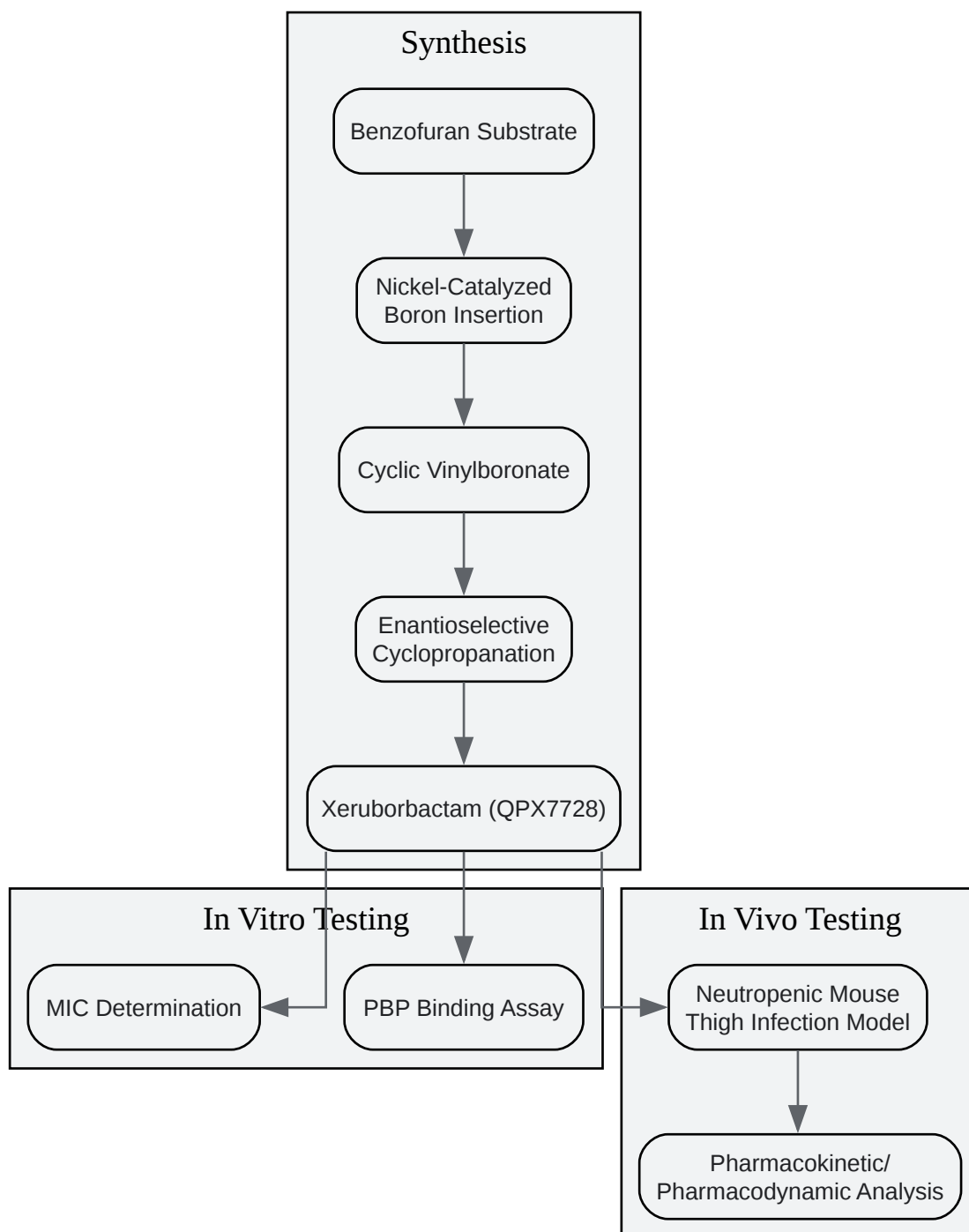
- Protocol:
  - Prepare serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth.
  - Inoculate the wells of a microtiter plate with a standardized bacterial suspension (approximately  $5 \times 10^5$  CFU/mL).
  - Incubate the plates at 37°C for 18-24 hours.
  - The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Penicillin-Binding Protein (PBP) Binding Assay

The affinity of xeruborbactam for PBPs can be assessed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.

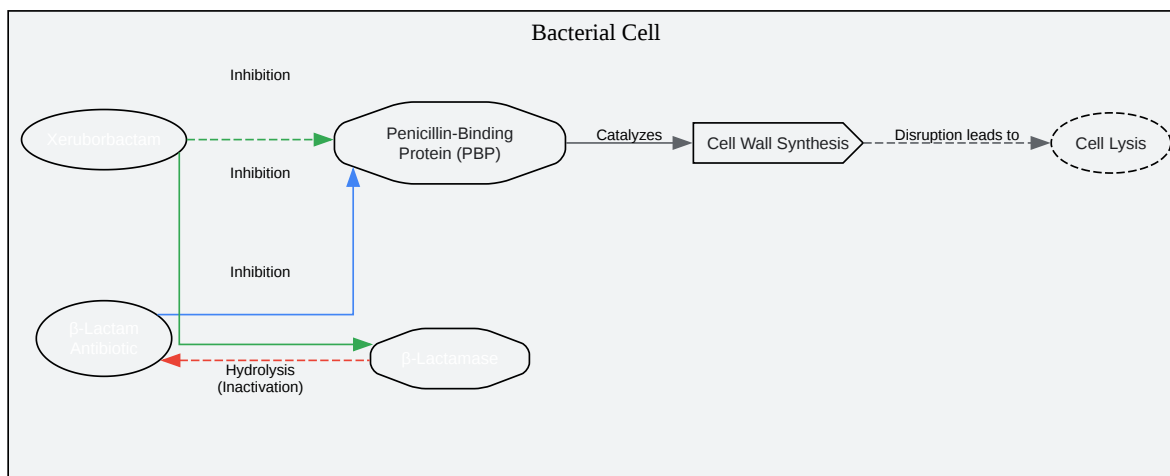
- Protocol:
  - Bacterial membranes containing PBPs are incubated with varying concentrations of xeruborbactam.
  - A fixed concentration of Bocillin FL is then added to the mixture.
  - After incubation, the proteins are separated by SDS-PAGE.
  - The fluorescence of the PBP-Bocillin FL complexes is visualized and quantified. The IC<sub>50</sub> value is determined as the concentration of xeruborbactam that reduces the fluorescent signal by 50%.

## Visualizations



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Caption: Experimental workflow for the synthesis and evaluation of Xeruborbactam.



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Caption: Mechanism of action of Xeruborbactam in combination with a  $\beta$ -lactam antibiotic.

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